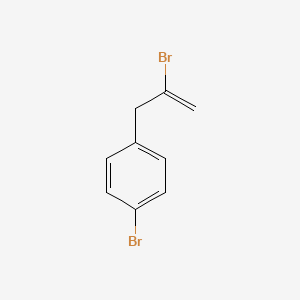

2-溴-3-(4-溴苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromo-3-(4-bromophenyl)-1-propene" is a brominated propene derivative with a phenyl group attached to the second carbon atom. It is related to various research compounds that have been synthesized and analyzed for their molecular structures, reactivity, and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related brominated propene derivatives often involves halogenation reactions and the use of organometallic reagents. For instance, the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene involves the reaction with t-butyllithium and chlorotrimethylsilane, leading to the formation of phosphaallenes through the elimination of lithium trimethylsiloxide or hexamethyldisiloxane . Similarly, 3-bromo-2-trimethylsilyl-1-propene reacts with various electrophiles in the presence of zinc to yield functionalized vinylsilanes, which can be further transformed into substituted furans .

Molecular Structure Analysis

The molecular structure of brominated propenes can be complex, with the presence of multiple conformers. For example, 2-bromo-3-chloro-1-propene exhibits a mixture of anti or gauche conformers in the gas phase, with the anti conformer being more stable. The molecular geometry has been determined by electron diffraction, revealing specific bond lengths and angles . The crystal structure of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, has been determined by X-ray diffraction, providing insights into the localization of π-character and the geometry of the molecule .

Chemical Reactions Analysis

Brominated propenes can undergo various chemical reactions, including isomerization and cycloaddition. For instance, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one undergoes partial isomerization in solution, as evidenced by NMR data . The reactivity of such compounds with acetylenic dipolarophiles has been studied, although no evidence of 1,3-dipolar cycloaddition reactions was found for certain derivatives .

Physical and Chemical Properties Analysis

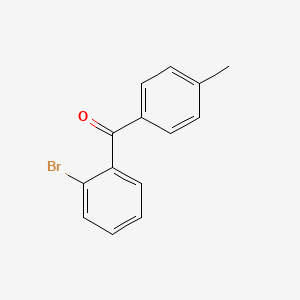

The physical and chemical properties of brominated propenes are influenced by their molecular structure. The dihedral angles between the planes of the benzene rings and the propenone group affect the overall shape and reactivity of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π interactions, contribute to the stability of the crystal packing in these compounds . The presence of disordered structures, as seen in 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, can also influence the physical properties .

科学研究应用

结构分析

- Chalcone 结构和相互作用: 类似于 2-溴-3-(4-溴苯基)-1-丙烯的化合物,如各种 Chalcones,已被研究其结构特性。具有溴苯基的 Chalcones 显示特定的二面角和分子间相互作用,有助于它们在各种化学环境中的稳定性和反应性 (Jasinski et al., 2010)。

反应性和合成

多偶联试剂: 2-溴-3-(4-溴苯基)-1-丙烯及其衍生物被探索作为多偶联试剂。它们表现出与各种亲电试剂和亲核试剂反应的能力,使它们在合成功能化合物(如砜和烯酮)方面具有多样性 (Auvray et al., 1985)。

合成乙烯硅烷和呋喃衍生物: 研究表明,2-溴-3-(4-溴苯基)-1-丙烯类似物可以与亲电试剂反应,形成功能化的乙烯硅烷,这在合成呋喃衍生物方面非常有用。这展示了它们在有机合成中的实用性 (Knockel & Normant, 1984)。

化学性质和相互作用

分子间相互作用和晶体堆积: 与 2-溴-3-(4-溴苯基)-1-丙烯相关的化合物已被分析其分子间相互作用,如氢键和 π–π 堆积。这些相互作用对于理解它们在晶体堆积中的行为和在材料科学中的潜在应用至关重要 (Jasinski et al., 2010)。

二面角和分子几何: 这类化合物的二面角和分子几何对于理解它们的电子性质和在电子材料中的潜在应用至关重要 (Hameed, 2006)。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .

Mode of Action

In the context of suzuki–miyaura cross-coupling, brominated compounds typically undergo a process where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s known that brominated compounds can participate in various chemical reactions, including the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

As a brominated compound used in organic synthesis, its primary effect would likely be the formation of new carbon–carbon bonds via reactions like the suzuki–miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-(4-bromophenyl)-1-propene can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst. In the context of Suzuki–Miyaura cross-coupling, a palladium catalyst is typically used .

属性

IUPAC Name |

1-bromo-4-(2-bromoprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEDCYZVUQXGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451849 |

Source

|

| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-bromophenyl)-1-propene | |

CAS RN |

91391-61-6 |

Source

|

| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。